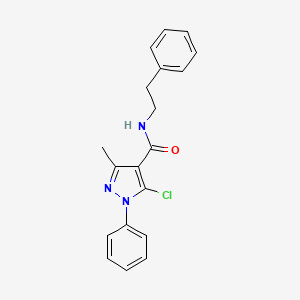![molecular formula C24H22N4O5S B10815927 N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10815927.png)
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-639108 is a chemical compound with the molecular formula
C24H22N4O5S
and a molecular weight of 478.52 g/mol . It is known for its role as an inhibitor of the protein Mcl-1, which is involved in the regulation of apoptosis (programmed cell death). This compound has garnered interest in scientific research due to its potential applications in cancer therapy and other medical fields.準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-639108 involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Attachment of the Benzodioxin Moiety: The benzodioxin group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the benzodioxin moiety.
Formation of the Pyrrolidinecarboxamide: The final step involves the formation of the pyrrolidinecarboxamide structure through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of WAY-639108 would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
WAY-639108 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in WAY-639108, affecting its interaction with biological targets.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
WAY-639108 has several scientific research applications, including:
Cancer Research: As an inhibitor of Mcl-1, WAY-639108 is studied for its potential to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Studies: The compound is used to study the role of Mcl-1 in cell survival and apoptosis, providing insights into cellular mechanisms.
Medicinal Chemistry: Researchers explore modifications of WAY-639108 to develop more potent and selective inhibitors for therapeutic use.
Pharmacology: The compound is used in pharmacological studies to understand its effects on different biological pathways and its potential side effects.
作用機序
WAY-639108 exerts its effects by binding to the protein Mcl-1, a member of the Bcl-2 family of proteins. Mcl-1 plays a crucial role in regulating apoptosis by inhibiting pro-apoptotic proteins. By inhibiting Mcl-1, WAY-639108 promotes the activation of these pro-apoptotic proteins, leading to cell death. This mechanism is particularly relevant in cancer cells, where Mcl-1 is often overexpressed to evade apoptosis.
類似化合物との比較
WAY-639108 can be compared with other Mcl-1 inhibitors, such as:
ABT-199 (Venetoclax): A Bcl-2 inhibitor with a similar mechanism of action but different target specificity.
S63845: A selective Mcl-1 inhibitor with a different chemical structure but similar biological effects.
A-1210477: Another Mcl-1 inhibitor with distinct pharmacokinetic properties and potency.
WAY-639108 is unique due to its specific binding affinity and selectivity for Mcl-1, making it a valuable tool in research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
特性
分子式 |
C24H22N4O5S |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N4O5S/c1-14(29)25-17-4-2-15(3-5-17)19-13-34-24(26-19)27-23(31)16-10-22(30)28(12-16)18-6-7-20-21(11-18)33-9-8-32-20/h2-7,11,13,16H,8-10,12H2,1H3,(H,25,29)(H,26,27,31) |
InChIキー |
OHPARNBOWUOQJD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)
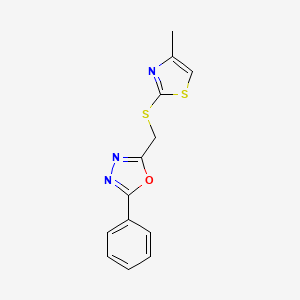
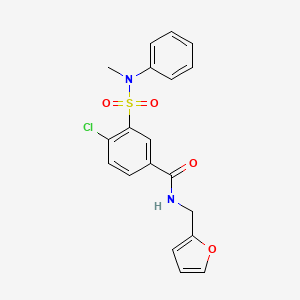
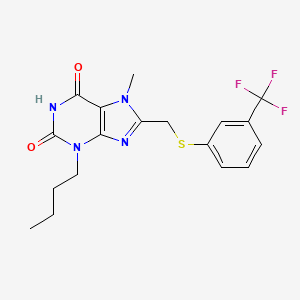
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
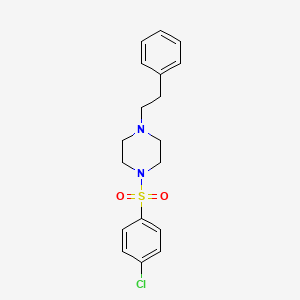
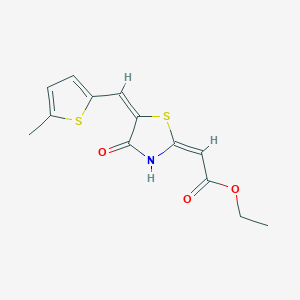
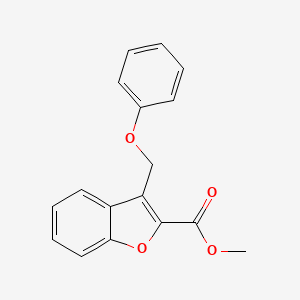

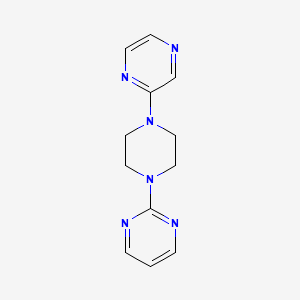
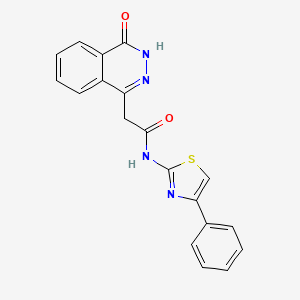
![2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10815909.png)
